

(S)-2-Aminododecanoic Acid: A Synthetic Amino Acid with Emerging Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

Cat. No.: B554684

[Get Quote](#)

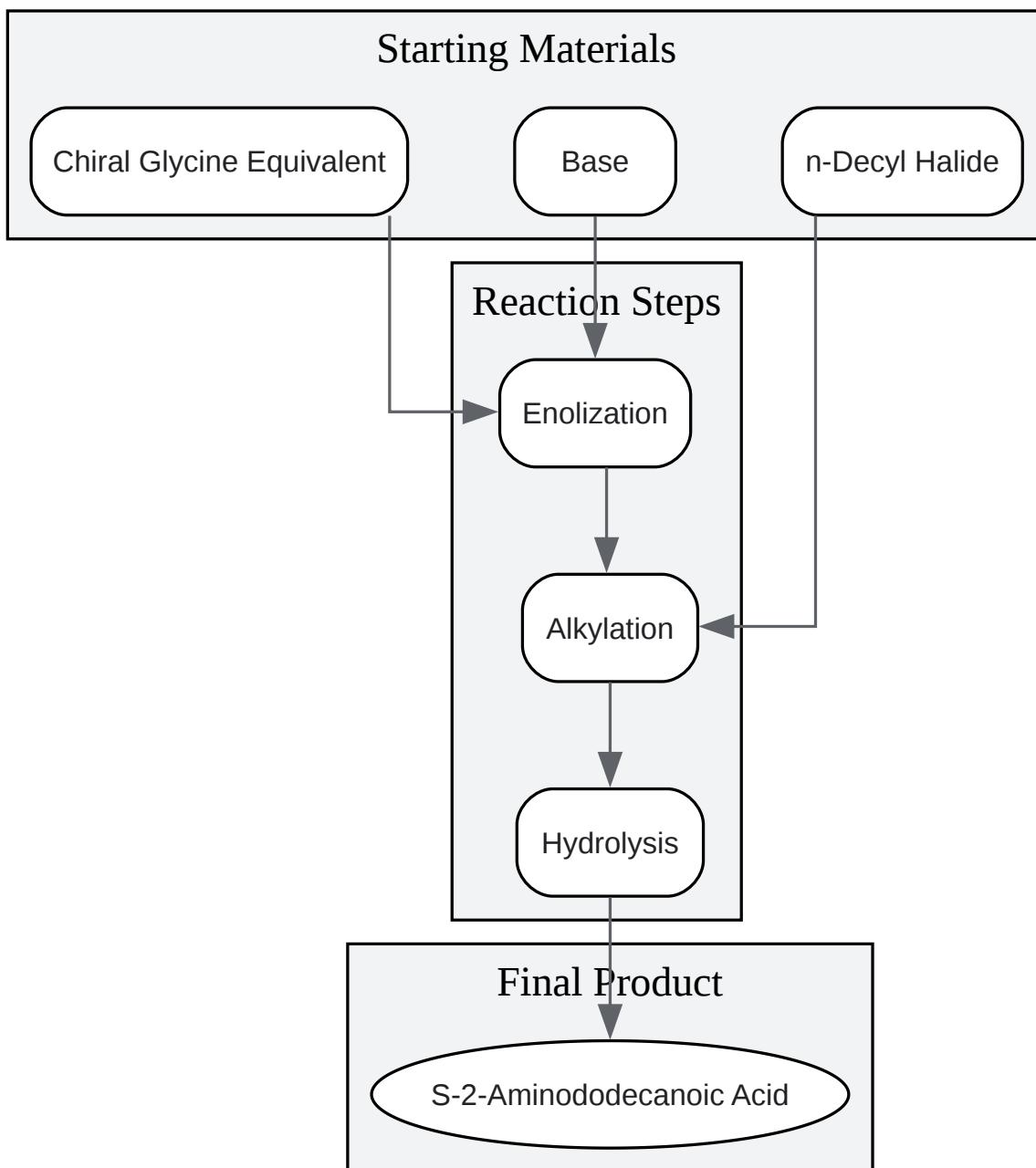
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Aminododecanoic acid, an alpha-amino acid with a twelve-carbon side chain, is a chiral building block of significant interest in biochemical and pharmaceutical research. Extensive investigation of scientific literature reveals no evidence of its natural occurrence. This technical guide provides a comprehensive overview of **(S)-2-aminododecanoic acid**, focusing on its synthetic nature, methods of preparation, physicochemical properties, and its current and potential applications in research and development. In contrast, its isomer, 12-aminododecanoic acid, is a known bacterial metabolite found in *Pseudomonas*. This distinction is critical for researchers working with amino fatty acids.

Synthetic Origins of (S)-2-Aminododecanoic Acid

(S)-2-Aminododecanoic acid is not reported as a metabolite in plants, animals, or microorganisms. Its presence in scientific literature and commercial inventories is exclusively as a synthetic compound. It serves as a key intermediate in the synthesis of various bioactive compounds, including peptides and amino acid derivatives.^[1] The chiral nature of **(S)-2-aminododecanoic acid** makes it a valuable component in the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.^[1]


Methods of Synthesis

The synthesis of **(S)-2-aminododecanoic acid**, particularly in its stereochemically pure form, involves specialized chemical techniques. General approaches for the synthesis of 2-aminododecanoic acid include starting with dodecanoic acid (lauric acid) and introducing an amino group at the alpha position, or through the Strecker synthesis using dodecanal as a starting material.^[2] Enzymatic methods are also employed for the stereoselective synthesis of specific enantiomers.^[2]

A common strategy for the stereoselective synthesis of α -amino acids is the asymmetric alkylation of a chiral glycine equivalent. This methodology allows for the controlled introduction of the alkyl side chain to generate the desired enantiomer.

Representative Synthetic Workflow: Asymmetric Alkylation

Below is a generalized workflow for the synthesis of **(S)-2-aminododecanoic acid** via asymmetric alkylation of a chiral glycine enolate.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **(S)-2-Aminododecanoic acid**.

Experimental Protocol: Asymmetric Alkylation of a Chiral Glycine Equivalent

A highly practical method for the synthesis of enantiomerically pure α -amino acids involves the asymmetric alkylation of pseudoephedrine glycinate. The following is a generalized protocol based on this approach:

- **Enolization:** The chiral glycine equivalent, such as pseudoephedrine glycinate, is treated with a strong base (e.g., lithium diisopropylamide) in an appropriate solvent (e.g., tetrahydrofuran) at low temperature to form a stable chiral enolate.
- **Alkylation:** The enolate is then reacted with an alkylating agent, in this case, a 1-halodecane (e.g., 1-bromodecane), to introduce the decyl side chain. The stereochemistry of the chiral auxiliary directs the alkylation to predominantly form one diastereomer.
- **Hydrolysis:** The resulting alkylated product is hydrolyzed to cleave the chiral auxiliary and yield the free α -amino acid. This can be achieved by heating in water or an aqueous/organic solvent mixture. This step is designed to proceed with minimal to no racemization, yielding the salt-free **(S)-2-aminododecanoic acid** of high enantiomeric purity.

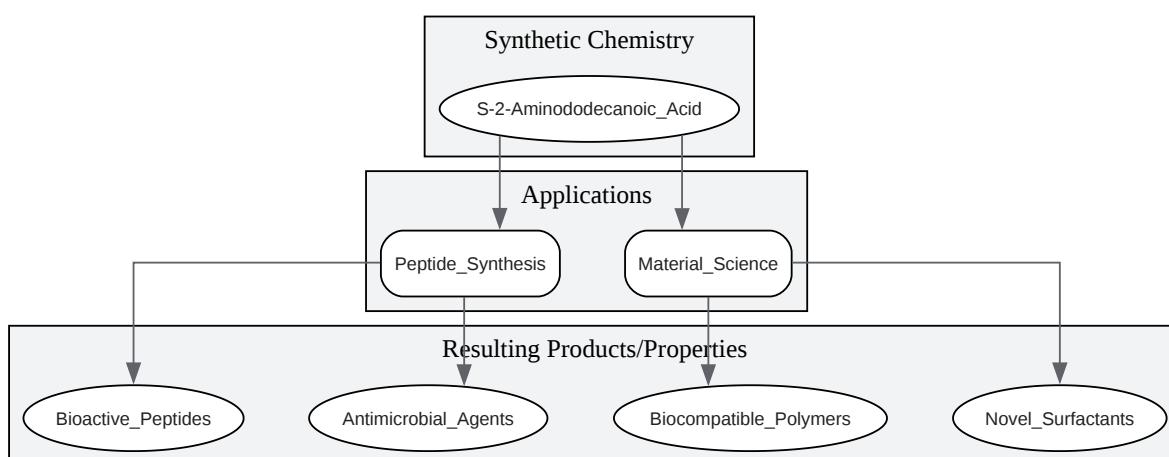
Physicochemical Properties

The physicochemical properties of 2-aminododecanoic acid are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₂₅ NO ₂
Molecular Weight	215.33 g/mol
Physical State	White to off-white solid
Melting Point	263 °C (decomposition)
Boiling Point (Predicted)	332.8 ± 25.0 °C
Density (Predicted)	0.955 g/cm ³
pKa (Predicted)	~2.55 ± 0.24 (carboxyl group)

(Data sourced from publicly available chemical databases)

Biological Activities and Applications


While not a naturally occurring amino acid, synthetic **(S)-2-aminododecanoic acid** exhibits biological activity and has found applications in various fields of research and development.

Antimicrobial Properties

Significant antimicrobial activity has been reported for 2-aminododecanoic acid.^[2] It is effective against various bacterial strains, including *Escherichia coli* and *Staphylococcus aureus*.^[2] The proposed mechanism of action involves the disruption of the bacterial cell membrane.^[2] Studies have shown its activity at concentrations as low as 0.5 mg/ml.^[2] This suggests potential applications as a natural preservative or antimicrobial agent.^[2]

Role in Peptide Synthesis and Material Science

As an amino acid derivative, 2-aminododecanoic acid can be incorporated into peptides. Its long hydrophobic side chain can influence the structure, stability, and bioactivity of the resulting peptide compounds.^[2] In material science, its amphiphilic nature makes it a useful component in the development of novel surfactants, biocompatible polymers, and specialized coatings and films.^[2]

[Click to download full resolution via product page](#)**Applications of synthetic (S)-2-Aminododecanoic acid.**

Conclusion

(S)-2-Aminododecanoic acid is a synthetic, non-proteinogenic amino acid with a growing profile in scientific research and development. The absence of evidence for its natural occurrence underscores the importance of chemical synthesis in providing access to novel molecular structures for scientific exploration. Its demonstrated antimicrobial activity and utility as a building block in peptide and materials chemistry highlight its potential for the development of new therapeutics and advanced materials. Further research into the biological activities and applications of this and other synthetic amino acids will continue to be a fertile area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-Aminodecanoic acid [myskinrecipes.com]
- 2. 2-Aminododecanoic acid (35237-37-7) for sale [vulcanchem.com]
- To cite this document: BenchChem. [(S)-2-Aminododecanoic Acid: A Synthetic Amino Acid with Emerging Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554684#s-2-aminododecanoic-acid-natural-occurrence-and-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com